molecular formula C19H16F3N5O2S B2678727 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 923113-19-3

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2678727
CAS No.: 923113-19-3
M. Wt: 435.43
InChI Key: GGEKUURNJLBSOF-UHFFFAOYSA-N
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Description

The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines . These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecules of this compound contain a common 7-(4,5-dihydro-1H-imidazol-2-yl)-2,5,6,7-tetrahydro-3H-imidazo[2,1-c][1,2,4]triazol-3-imine fragment . This fragment adopts the same configuration in both molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . This yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Physical and Chemical Properties Analysis

Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Synthesis and Modification

  • A Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent has been developed, showcasing a method to afford various N-(2-(imidazo[1,2- a]pyridin-2-yl)phenyl)acetamide derivatives with excellent yields. This process indicates a reversible cleavage of C-H bond might be involved, which is crucial for the synthesis of complex molecules including variants similar to the specified compound (Sadhanendu Samanta et al., 2019).

Antitumor and Antimicrobial Activities

  • New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity in vitro. This indicates the scope of structural analogs of the given compound in cancer research (L. Yurttaş et al., 2015).
  • Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, with some compounds demonstrating significant potency. This underscores the utility of compounds with similar frameworks in developing new antimicrobial agents (Suman Punia et al., 2021).

Mechanistic Insights and Molecular Docking

  • The synthesis and evaluation of compounds for antiviral activities, including mechanisms related to inhibiting viral replication, suggest a potential application area for the chemical , highlighting the importance of understanding the molecular basis of action (C. Hamdouchi et al., 1999).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could potentially be developed into a new drug that overcomes the increasing problems due to antimicrobial resistance in drug therapy .

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(28)12-30-18-25-24-17-26(10-11-27(17)18)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKUURNJLBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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